Gas-Phase Enthalpy of Formation vs. Norbornane and Adamantane
Bicyclo[2.2.2]octane (BCO) exhibits a markedly more negative gas‑phase enthalpy of formation than its smaller‑bridged congener bicyclo[2.2.1]heptane (norbornane), indicating substantially greater thermodynamic stability. At the same time, BCO is less stable than the fully diamondoid adamantane, placing it at an intermediate position in the strain‑energy landscape. The experimental values, determined by oxygen bomb calorimetry with vapor‑pressure corrections, are ΔfH°gas(BCO) = −23.75 ± 0.30 kcal·mol⁻¹ vs. ΔfH°gas(norbornane) = −12.42 ± 0.70 kcal·mol⁻¹ vs. ΔfH°gas(adamantane) = −30.65 ± 0.98 kcal·mol⁻¹ [1]. This corresponds to a stability advantage of 11.33 kcal·mol⁻¹ (47.4 kJ·mol⁻¹) for BCO over norbornane, and a deficit of 6.90 kcal·mol⁻¹ (28.9 kJ·mol⁻¹) relative to adamantane.
| Evidence Dimension | Gas‑phase enthalpy of formation (ΔfH°gas) |
|---|---|
| Target Compound Data | −23.75 ± 0.30 kcal·mol⁻¹ (−99.37 ± 1.26 kJ·mol⁻¹) |
| Comparator Or Baseline | Bicyclo[2.2.1]heptane: −12.42 ± 0.70 kcal·mol⁻¹ (−51.96 ± 2.93 kJ·mol⁻¹); Adamantane: −30.65 ± 0.98 kcal·mol⁻¹ (−128.2 ± 4.10 kJ·mol⁻¹) |
| Quantified Difference | BCO is 11.33 kcal·mol⁻¹ (47.4 kJ·mol⁻¹) more stable than norbornane; 6.90 kcal·mol⁻¹ (28.9 kJ·mol⁻¹) less stable than adamantane |
| Conditions | Oxygen bomb calorimetry; gas‑phase values derived from combustion heats combined with vapor‑pressure measurements (Boyd et al., 1971) |
Why This Matters
Higher thermodynamic stability translates to greater resistance to thermal degradation during synthesis, storage, and high‑temperature processing, directly influencing shelf‑life and reaction compatibility in industrial procurement.
- [1] Boyd, R.H., Sanwal, S.N., Shary‑Tehrany, S. & McNally, D. The thermochemistry, thermodynamic functions, and molecular structures of some cyclic hydrocarbons. J. Phys. Chem. 75, 1264‑1271 (1971). View Source
